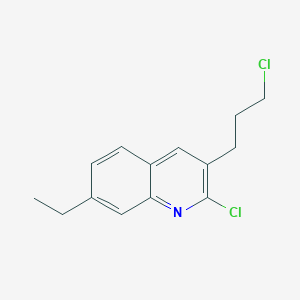

2-Chloro-3-(3-chloropropyl)-7-ethylquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Chloro-3-(3-chloropropyl)-7-ethylquinoline is a quinoline derivative, a class of compounds known for their diverse pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(3-chloropropyl)-7-ethylquinoline typically involves the reaction of 2-chloroquinoline with 3-chloropropyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be adopted to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(3-chloropropyl)-7-ethylquinoline can undergo various types of chemical reactions, including:

Substitution Reactions: The chloro groups can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The quinoline ring can be oxidized to form quinoline N-oxides.

Reduction Reactions: The compound can be reduced to form dihydroquinoline derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar aprotic solvents like DMF or DMSO at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

Substitution Reactions: Products include various substituted quinoline derivatives.

Oxidation Reactions: Products include quinoline N-oxides.

Reduction Reactions: Products include dihydroquinoline derivatives.

Scientific Research Applications

2-Chloro-3-(3-chloropropyl)-7-ethylquinoline has several scientific research applications:

Medicinal Chemistry: It is studied for its potential antimicrobial, anticancer, and anti-inflammatory activities.

Biological Research: It is used as a probe to study various biological processes and pathways.

Industrial Applications: It is used in the synthesis of other quinoline derivatives and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(3-chloropropyl)-7-ethylquinoline involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication and transcription processes. It can also inhibit enzymes involved in cell proliferation and survival pathways, leading to cell death. The exact molecular targets and pathways may vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

- 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline

- 2-Chloro-3-(3-chloropropyl)quinoline

- 2-Chloroquinoline-3-carbaldehyde

Uniqueness

2-Chloro-3-(3-chloropropyl)-7-ethylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the 7-position and the 3-chloropropyl group at the 3-position of the quinoline ring can influence its reactivity and interaction with biological targets, making it a valuable compound for various research applications .

Biological Activity

2-Chloro-3-(3-chloropropyl)-7-ethylquinoline is a compound belonging to the quinoline family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Quinoline derivatives are known for their ability to modulate various biological pathways. Specifically, this compound has been studied for its interaction with the receptor for advanced glycation end products (RAGE). RAGE plays a crucial role in several pathological conditions, including diabetes complications, inflammation, and cancer. The modulation of RAGE activity by quinoline compounds can lead to significant therapeutic effects in these diseases .

Biological Activity Overview

The biological activities associated with this compound include:

- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation through the inhibition of RAGE-mediated signaling pathways.

- Antitumor Activity : Preliminary studies suggest that quinoline derivatives can inhibit tumor growth by interfering with cellular proliferation and migration processes.

- Neuroprotective Properties : There is evidence indicating that this compound may protect against neurodegenerative diseases by modulating inflammatory responses in the nervous system.

Case Study 1: Inhibition of RAGE Activity

A study investigated the effects of various quinoline derivatives on RAGE activity. The results indicated that this compound effectively reduced RAGE-ligand interactions, leading to decreased cellular migration and proliferation in vitro. This suggests a potential application in treating conditions like diabetic complications and Alzheimer's disease .

Case Study 2: Antitumor Efficacy

In a controlled experiment, the compound was tested against several cancer cell lines. The findings revealed that it inhibited cell viability and induced apoptosis in a dose-dependent manner. The mechanism was linked to the downregulation of pro-inflammatory cytokines that promote tumor growth .

Data Tables

Properties

CAS No. |

948290-11-7 |

|---|---|

Molecular Formula |

C14H15Cl2N |

Molecular Weight |

268.2 g/mol |

IUPAC Name |

2-chloro-3-(3-chloropropyl)-7-ethylquinoline |

InChI |

InChI=1S/C14H15Cl2N/c1-2-10-5-6-11-9-12(4-3-7-15)14(16)17-13(11)8-10/h5-6,8-9H,2-4,7H2,1H3 |

InChI Key |

RBMYXDDJVXBWNV-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=NC(=C(C=C2C=C1)CCCCl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.